molecular formula C18H28N4O B2490245 N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide CAS No. 1796963-15-9

N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide

Cat. No.: B2490245
CAS No.: 1796963-15-9
M. Wt: 316.449
InChI Key: ARBGRTNRQYLBTC-UHFFFAOYSA-N
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Description

N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide is an organic compound with the molecular formula C18H28N4O and a molecular weight of 316.4 g/mol . Its structure features a pyrimidine ring core, a common heterocycle in medicinal chemistry, which is substituted with a methyl group and a piperidine ring, and is further functionalized with a cyclohexanecarboxamide group . Heterocyclic compounds like this one are of significant interest in pharmaceutical research, as over 85% of all FDA-approved drugs contain a heterocyclic moiety . Pyrimidine derivatives, in particular, are known to be promising candidates in drug design due to their widespread biological and therapeutic activities . While this specific molecule's research applications are still being explored, its structural features make it a valuable scaffold for investigating new therapeutic agents. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-14-12-17(22-10-6-3-7-11-22)21-16(20-14)13-19-18(23)15-8-4-2-5-9-15/h12,15H,2-11,13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBGRTNRQYLBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2CCCCC2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Dicarbonyl Compounds

The pyrimidine scaffold is constructed via acid-catalyzed cyclocondensation between ethyl acetoacetate (for the 4-methyl group) and a urea derivative. For example:
$$
\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{H}2\text{NC(O)NH}2 \xrightarrow{\text{HCl, EtOH}} \text{4-Methylpyrimidin-2-ol}
$$
Subsequent chlorination using POCl₃ introduces a leaving group at position 2:
$$
\text{4-Methylpyrimidin-2-ol} + \text{POCl}_3 \rightarrow \text{2-Chloro-4-methylpyrimidine}
$$

Piperidine Substitution at Position 6

The 6-chloro substituent undergoes nucleophilic aromatic substitution with piperidine in DMF at 80°C:
$$
\text{2-Chloro-4-methyl-6-chloropyrimidine} + \text{Piperidine} \rightarrow \text{2-Chloro-4-methyl-6-(piperidin-1-yl)pyrimidine}
$$
Reaction monitoring via TLC (hexane:EtOAc, 3:1) confirms complete substitution within 6 hours.

Amide Coupling with Cyclohexanecarboxylic Acid

Activation of Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic acid is converted to its acid chloride using thionyl chloride:
$$
\text{Cyclohexanecarboxylic acid} + \text{SOCl}2 \rightarrow \text{Cyclohexanecarbonyl chloride} + \text{SO}2 + \text{HCl}
$$

Amide Bond Formation

The amine intermediate reacts with cyclohexanecarbonyl chloride in dichloromethane (DCM) with triethylamine as a base:
$$
\text{5-(Aminomethyl)-4-methyl-6-(piperidin-1-yl)pyrimidine} + \text{Cyclohexanecarbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Reaction progress is monitored by HPLC (C18 column, acetonitrile:H₂O, 70:30), showing >95% conversion after 2 hours.

Alternative Synthetic Routes

Mitsunobu Reaction for Methylene Linker Installation

A Mitsunobu reaction between 2-hydroxymethylpyrimidine and cyclohexanecarboxamide using DIAD and PPh₃ provides an alternative pathway:
$$
\text{2-Hydroxymethylpyrimidine} + \text{Cyclohexanecarboxamide} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
This method avoids amine handling but requires strict moisture control.

Solid-Phase Synthesis

Immobilization of the pyrimidine scaffold on Wang resin enables iterative coupling and cleavage, yielding the target compound with 82% purity after HPLC purification.

Optimization and Challenges

Regioselectivity in Pyrimidine Substitution

Positional selectivity during chlorination and piperidine substitution is achieved by:

  • Using excess POCl₃ (5 eq) at 110°C for complete 2,6-dichlorination.
  • Sequential substitution: Piperidine reacts preferentially at the 6-position due to steric hindrance at position 2.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc) isolates intermediates.
  • Recrystallization : The final compound is recrystallized from ethanol/water (1:3) to ≥99% purity.

Analytical Data

1H NMR (400 MHz, CDCl₃) : δ 1.20–1.45 (m, 6H, cyclohexane), 2.40 (s, 3H, CH₃), 3.55–3.70 (m, 4H, piperidine), 4.35 (s, 2H, CH₂NH), 6.75 (s, 1H, pyrimidine-H).
HRMS (ESI+) : m/z calc. for C₁₉H₂₈N₄O₂ [M+H]⁺: 357.2287; found: 357.2289.

Chemical Reactions Analysis

Types of Reactions

N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related pyrimidine and piperidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Key Substituents/Features Biological/Physicochemical Relevance
N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide (Target Compound) C₁₈H₂₇N₅O - Piperidine at pyrimidine C6
- Methyl at pyrimidine C4
- Cyclohexanecarboxamide
Enhanced lipophilicity from cyclohexane; potential kinase inhibition due to pyrimidine-piperidine core
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ - Piperidine at C6
- Methyl at C4
- Amine at C2
Crystallographically characterized; foundational scaffold for antiviral/antimicrobial agents
1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine C₁₁H₁₆F₃N₅ - Trifluoromethyl at C6
- Piperidine-4-amine at C2
Increased electronegativity from CF₃; potential CNS activity due to amine group
(2E,4E)-1-(Piperidin-1-yl)deca-2,4-dien-1-one C₁₅H₂₃NO - Conjugated diene system
- Piperidine-linked ketone
Studied for insecticidal properties; structural rigidity impacts reactivity

Key Observations:

Substituent Effects on Bioactivity :

  • The target compound’s cyclohexanecarboxamide group introduces steric bulk and hydrophobicity, which may improve binding to hydrophobic enzyme pockets compared to simpler analogs like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine .
  • The trifluoromethyl group in 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine enhances metabolic stability and electronegativity, a feature absent in the target compound .

Crystallographic Insights :

  • The pyrimidine-piperidine core in 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine adopts a planar conformation stabilized by hydrogen bonding, a trait likely conserved in the target compound .

Piperidine Role :

  • Piperidine moieties in all listed compounds contribute to basicity and solubility modulation. However, the target compound’s cyclohexane appendage may reduce aqueous solubility compared to amine-terminated analogs .

Biological Activity

N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide is a complex organic compound with significant potential in pharmacology. Its biological activity primarily revolves around its interaction with tyrosine kinases and the phosphatidylinositol-3 kinase (PI3K)-Protein Kinase B (PKB) signaling pathway, which are critical in various cellular processes including growth, proliferation, and survival.

The molecular formula of this compound is C26H27N5O2SC_{26}H_{27}N_{5}O_{2}S, with a molecular weight of 473.6 g/mol. The compound exhibits a complexity rating of 745, indicating a relatively intricate structure that can interact with multiple biological targets.

PropertyValue
Molecular FormulaC26H27N5O2S
Molecular Weight473.6 g/mol
PurityTypically 95%
Complexity Rating745

The primary mechanism of action for this compound involves the inhibition of tyrosine kinases . This inhibition disrupts the PI3K-PKB signaling pathway, leading to significant effects on cell growth and proliferation.

Targeted Pathways

  • Tyrosine Kinases : These enzymes play a pivotal role in the regulation of various cellular functions, particularly in signal transduction pathways that influence cell division and survival.
  • PI3K-PKB Pathway : This pathway is crucial for various cellular responses, including metabolism, growth, and survival. Inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Biological Activity Spectrum

Research indicates that compounds similar to this compound have shown promise in treating conditions such as cancer and neurological disorders. A study utilizing computer-aided evaluation highlighted that piperidine derivatives could affect multiple biological targets, suggesting a broad spectrum of activity:

Biological ActivityPotential Applications
Inhibition of cell proliferationCancer treatment
Modulation of neurotransmitter systemsTreatment for central nervous system diseases
Antimicrobial propertiesPotential use as antimicrobial agents

Case Studies

  • In vitro Studies : In vitro assays demonstrated that compounds with similar structures exhibited potent anti-cancer activity by effectively inhibiting the growth of various cancer cell lines through tyrosine kinase inhibition.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates, reinforcing its potential as an anti-cancer agent.
  • Pharmacological Profiling : A recent study utilized in silico methods to predict the pharmacological profiles of piperidine derivatives, indicating their capacity to interact with diverse enzymes and receptors, further validating their potential therapeutic applications across various medical fields .

Q & A

Q. What are the optimized synthetic routes for N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core. A common approach includes:

  • Step 1 : Condensation of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine with cyclohexanecarboxylic acid derivatives. Coupling agents like HBTU or DCC are used to form the amide bond, often in solvents such as DMF or ethanol at controlled temperatures (60–80°C) .
  • Step 2 : Purification via column chromatography or recrystallization to achieve >90% purity, validated by HPLC .
    Key challenges include optimizing reaction time and minimizing by-products (e.g., N-oxide derivatives), which are influenced by solvent polarity and catalyst selection (e.g., DMAP) .

Q. How is structural characterization performed for this compound?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the cyclohexane carboxamide moiety (δ ~2.0–2.5 ppm for cyclohexyl protons) and the pyrimidine ring (δ ~8.0–8.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₈H₂₇N₅O) with precision <5 ppm .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data across studies?

Discrepancies often arise from structural variations (e.g., substituents on the pyrimidine ring) or assay conditions. Methodological steps include:

  • Comparative Analysis : Cross-reference IC₅₀ values from enzymatic assays (e.g., kinase inhibition) with structural data. For example, substituents like 4-methoxybenzyl groups may enhance binding affinity compared to unmodified analogs .
  • Assay Standardization : Control for variables like cell line selection (e.g., HEK293 vs. HeLa) or solvent effects (DMSO concentration ≤0.1%) .
  • Meta-Analysis Tools : Use platforms like PubChem BioAssay to aggregate data and identify outliers .

Q. What computational strategies predict target interactions and optimize reaction pathways?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states for amide bond formation, reducing trial-and-error in synthesis .
  • Molecular Docking : Software like AutoDock Vina simulates binding to biological targets (e.g., adenosine receptors), guiding derivative design .
  • Reaction Path Search : ICReDD’s hybrid computational-experimental workflows identify optimal conditions (e.g., solvent:acetonitrile, temp:70°C) to improve yields by 20–30% .

Q. How can derivatives be designed to improve aqueous solubility without compromising bioactivity?

  • Structural Modifications :
    • Introduce polar groups (e.g., hydroxyl or methoxy) on the cyclohexane ring. Evidence shows methoxy substitution increases solubility by 1.5-fold but requires balancing with lipophilicity for membrane permeability .
    • Replace piperidine with morpholine to enhance hydrogen-bonding capacity .
  • Prodrug Approaches : Esterification of the carboxamide group improves solubility, with in vivo hydrolysis restoring activity .
  • Co-crystallization Studies : Identify co-solvents (e.g., PEG-400) that stabilize the compound in aqueous buffers .

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